BenchChemオンラインストアへようこそ!

3-((2,4-dimethylphenyl)amino)-6-(4-fluorobenzyl)-1,2,4-triazin-5(4H)-one

Kinase inhibitor SAR Positional isomer

3-((2,4-Dimethylphenyl)amino)-6-(4-fluorobenzyl)-1,2,4-triazin-5(4H)-one (CAS 899943-29-4) is a synthetic, small-molecule 1,2,4-triazin-5(4H)-one derivative with the molecular formula C₁₈H₁₇FN₄O and a molecular weight of 324.4 g/mol. It belongs to a class of heterocyclic compounds explored for protein kinase modulation, particularly within the context of benzyl-substituted triazine kinase inhibitors.

Molecular Formula C18H17FN4O
Molecular Weight 324.359
CAS No. 899943-29-4
Cat. No. B2538870
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-((2,4-dimethylphenyl)amino)-6-(4-fluorobenzyl)-1,2,4-triazin-5(4H)-one
CAS899943-29-4
Molecular FormulaC18H17FN4O
Molecular Weight324.359
Structural Identifiers
SMILESCC1=CC(=C(C=C1)NC2=NN=C(C(=O)N2)CC3=CC=C(C=C3)F)C
InChIInChI=1S/C18H17FN4O/c1-11-3-8-15(12(2)9-11)20-18-21-17(24)16(22-23-18)10-13-4-6-14(19)7-5-13/h3-9H,10H2,1-2H3,(H2,20,21,23,24)
InChIKeyLEHKRQRZFRSPTE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-((2,4-Dimethylphenyl)amino)-6-(4-fluorobenzyl)-1,2,4-triazin-5(4H)-one (CAS 899943-29-4): Chemical Identity and Procurement Baseline


3-((2,4-Dimethylphenyl)amino)-6-(4-fluorobenzyl)-1,2,4-triazin-5(4H)-one (CAS 899943-29-4) is a synthetic, small-molecule 1,2,4-triazin-5(4H)-one derivative with the molecular formula C₁₈H₁₇FN₄O and a molecular weight of 324.4 g/mol [1]. It belongs to a class of heterocyclic compounds explored for protein kinase modulation, particularly within the context of benzyl-substituted triazine kinase inhibitors [2]. The compound is commercially available from multiple vendors for research-use-only applications, typically at ≥95% purity, positioning it as an accessible screening candidate .

Why Generic Substitution Fails for 3-((2,4-Dimethylphenyl)amino)-6-(4-fluorobenzyl)-1,2,4-triazin-5(4H)-one in Scientific Research


Substituting 3-((2,4-dimethylphenyl)amino)-6-(4-fluorobenzyl)-1,2,4-triazin-5(4H)-one with a generic 1,2,4-triazin-5(4H)-one analog introduces unacceptable risk for scientific reproducibility. Within the benzyl-substituted triazine kinase inhibitor class, minor aryl group modifications (e.g., positional isomerism of the dimethylphenyl ring or replacement with 2-ethylphenyl) can drastically alter kinase selectivity profiles and cellular potency, as demonstrated by structure-activity relationship (SAR) studies on related c-Met inhibitors [1]. The specific 2,4-dimethylanilino and 4-fluorobenzyl substitution pattern defines a unique pharmacophore within the broader kinase inhibitor patent landscape, where subtle changes modulate interactions with the kinase hinge region and hydrophobic back pocket [2]. Without direct comparative data between the target compound and its closest analogs, any substitution risks invalidating key binding interactions, leading to loss of target engagement and misleading biological conclusions [3].

Product-Specific Quantitative Evidence Guide for 3-((2,4-Dimethylphenyl)amino)-6-(4-fluorobenzyl)-1,2,4-triazin-5(4H)-one


Structural Differentiation: 2,4-Dimethyl vs. 2,3-Dimethyl Positional Isomerism

The target compound (CAS 899943-29-4) is the 2,4-dimethylphenyl regioisomer, while the closest commercially available analog is the 2,3-dimethylphenyl regioisomer (CAS 899985-79-6). The shift of the methyl group from the 4-position to the 3-position alters both the steric and electronic environment of the anilino pharmacophore, which in related 1,2,4-triazine c-Met inhibitors has been shown to significantly influence kinase binding pose and potency [1]. Quantitative binding and activity data for the target compound itself are not available in the public domain; therefore, differentiation rests on structural and pharmacophoric principles rather than direct assay comparison.

Kinase inhibitor SAR Positional isomer

Anilino Substituent Comparison: 2,4-Dimethylphenyl vs. 2-Ethylphenyl

Another closely related commercial analog is CAS 905764-91-2, which replaces the 2,4-dimethylphenyl group with a 2-ethylphenyl group. This substitution changes the steric bulk from a di-ortho-methylated aniline to a mono-ortho-ethyl aniline, impacting the conformational flexibility and the dihedral angle of the N-aryl ring relative to the triazinone core [1]. In kinase inhibitor SAR, such ortho-substitution patterns are known to modulate the accessibility of the hinge-binding motif; however, no direct head-to-head kinase profiling data exists for either compound.

Kinase inhibitor SAR Alkyl substitution

Physicochemical Property Baseline: Lipophilicity and Hydrogen-Bonding Capacity

The computed physicochemical profile of the target compound provides a baseline for differentiation from analogs with varying benzyl or anilino substituents. The compound exhibits XLogP3 of 3.1, 2 hydrogen bond donors, and 4 hydrogen bond acceptors [1]. Compared to the 6-(4-ethoxybenzyl)-3-((3-fluorophenyl)amino) analog (CAS 905797-95-7, XLogP3 ≈ 3.0, MW 340.4), the target compound has a slightly lower molecular weight and reduced hydrogen-bond acceptor count, which may translate to altered membrane permeability and solubility profiles . However, direct experimental solubility or permeability data are not publicly available.

Drug-likeness Physicochemical properties Permeability

Kinase Inhibition Potential: Class-Level c-Met Inhibitory Activity

The 1,2,4-triazin-5(4H)-one scaffold has been validated as a c-Met kinase inhibitory chemotype. In a published series, compound 3d (a triazine derivative with N-linker modifications) achieved an IC₅₀ of 2.71 µM against c-Met kinase, compared to the lead compound NCI 748494/1 (IC₅₀ = 31.70 µM) [1]. While the target compound (CAS 899943-29-4) differs in its N-3 substitution pattern from these published derivatives, it retains the core triazinone scaffold required for c-Met hinge binding. Importantly, the specific 2,4-dimethylanilino and 4-fluorobenzyl substituents occupy chemical space that, according to the patent landscape, is designed to modulate kinase selectivity; however, no direct kinase inhibition data for the target compound are publicly available.

c-Met kinase Antitumor Triazine scaffold

Best Research Application Scenarios for 3-((2,4-Dimethylphenyl)amino)-6-(4-fluorobenzyl)-1,2,4-triazin-5(4H)-one


Kinase Selectivity Profiling Panels

Given the established c-Met kinase inhibitory activity of 1,2,4-triazin-5(4H)-one derivatives [1], the target compound is a logical inclusion in focused kinase selectivity screening panels. Its 2,4-dimethylanilino substitution distinguishes it from published triazine-based c-Met inhibitors, potentially offering a distinct selectivity fingerprint against a panel of receptor tyrosine kinases (e.g., c-Met, VEGFR, PDGFR, Tie-2) [2]. Procurement of this compound enables head-to-head selectivity comparisons with both the 2,3-dimethyl isomer (CAS 899985-79-6) and the 2-ethyl analog (CAS 905764-91-2), directly addressing the SAR gap identified in Section 3.

Structure-Activity Relationship (SAR) Expansion

The compound serves as a key SAR probe for exploring the steric and electronic effects of the N-3 anilino substituent on kinase binding. As demonstrated by the positional isomer comparison (Evidence Item 1) and the 2-ethyl vs. 2,4-dimethyl comparison (Evidence Item 2), systematic variation of the aryl substitution pattern is critical for understanding triazine pharmacophore requirements [3]. The target compound fills a specific niche in this SAR matrix that neither the 2,3-dimethyl nor the 2-ethyl analog occupies.

Computational Docking and Pharmacophore Model Validation

The computed physicochemical properties (XLogP3 = 3.1, MW = 324.4) and defined substitution pattern make this compound suitable for validating computational docking models against the c-Met kinase domain [4]. Its relatively low molecular weight and moderate lipophilicity, compared to bulkier 1,2,4-triazine analogs (Evidence Item 3), facilitate molecular dynamics simulations and free-energy perturbation calculations. Procurement supports in silico-to-in vitro correlation studies.

Chemical Biology Tool Compound Development

The benzyl-substituted triazine scaffold is claimed for modulating protein kinases implicated in proliferative diseases [2]. The target compound, with its defined single-component structure (≥95% purity), is positioned as a chemical biology starting point for developing affinity chromatography probes or photoaffinity labeling reagents to identify cellular kinase targets. Its 4-fluorobenzyl group provides a potential synthetic handle for further derivatization without altering the core pharmacophore.

Quote Request

Request a Quote for 3-((2,4-dimethylphenyl)amino)-6-(4-fluorobenzyl)-1,2,4-triazin-5(4H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.